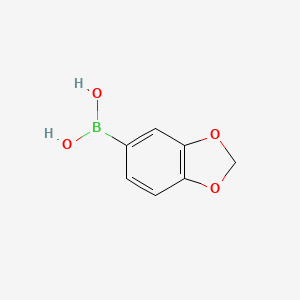

3,4-Methylenedioxyphenylboronic acid

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370261 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94839-07-3 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Methylenedioxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its unique structural features and reactivity make it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic routes to 3,4-Methylenedioxyphenylboronic acid, offering in-depth mechanistic insights, field-proven experimental protocols, and expert analysis of the critical parameters governing the success of each method. The methodologies discussed herein are presented with a focus on causality, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.

Introduction: The Significance of 3,4-Methylenedioxyphenylboronic Acid in Synthetic Chemistry

Arylboronic acids are a cornerstone of contemporary organic chemistry, and among them, 3,4-Methylenedioxyphenylboronic acid holds a prominent position. The presence of the methylenedioxy group imparts specific electronic properties and conformational rigidity, influencing the reactivity and selectivity in cross-coupling reactions.[1] This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its applications extend to the development of fluorescent probes for biological imaging and sensors for detecting biomolecules like sugars.[1] The ability to readily form carbon-carbon bonds via palladium-catalyzed cross-coupling reactions has cemented its importance in drug discovery and development, where the efficient assembly of complex scaffolds is paramount.[1][4][5]

Boronic acid-containing drugs have seen a rise in prominence, with medications like bortezomib (Velcade), ixazomib, and vaborbactam approved for various treatments.[4][5] This underscores the growing interest in the synthesis and application of novel boronic acids, including 3,4-Methylenedioxyphenylboronic acid, in medicinal chemistry.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of 3,4-Methylenedioxyphenylboronic acid can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, scalability requirements, and the desired purity of the final product. This guide will focus on the two most prevalent and reliable methods:

-

The Grignard Reaction Route: A classic and widely used method involving the formation of an organomagnesium intermediate.

-

The Lithiation-Borylation Pathway: An alternative approach offering distinct advantages in terms of reaction conditions and functional group tolerance.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic strategies.

The Grignard Reaction Route: A Robust and Scalable Method

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is a well-established method for the synthesis of arylboronic acids.[6][7] The general strategy involves the reaction of an aryl halide with magnesium metal to form an aryl Grignard reagent, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[8][9]

Mechanistic Rationale

The synthesis proceeds through a two-step mechanism. The first step is the formation of the Grignard reagent, 3,4-methylenedioxyphenylmagnesium bromide, from 4-bromo-1,2-methylenedioxybenzene. This is a radical-mediated reaction occurring on the surface of the magnesium metal. The second step involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a borate ester intermediate, which upon acidic workup, hydrolyzes to the final 3,4-Methylenedioxyphenylboronic acid.[10]

Caption: General workflow for the Grignard reaction synthesis.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1,2-methylenedioxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A crystal of iodine is added to activate the magnesium surface.

-

A solution of 4-bromo-1,2-methylenedioxybenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The solution of the Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C to prevent the formation of diaryl and triaryl boron species.[11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of 2M HCl at 0 °C.

-

The mixture is stirred for one hour, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[12]

-

-

Purification:

-

The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure 3,4-Methylenedioxyphenylboronic acid as a white solid.[12]

-

Critical Parameters and Field-Proven Insights

-

Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic source, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Temperature Control: Maintaining a low temperature during the addition of the borate ester is crucial for selectivity and to maximize the yield of the desired boronic acid.[11] Higher temperatures can lead to the formation of over-addition products.

-

Purity of Magnesium: The quality of the magnesium turnings can significantly impact the initiation and success of the Grignard reaction. Activation with iodine is a standard and effective practice.

The Lithiation-Borylation Pathway: A Modern Alternative

The lithiation-borylation reaction is a powerful and versatile method for the synthesis of arylboronic acids, offering an alternative to the traditional Grignard approach.[13][14] This method involves the direct deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a borate ester.

Mechanistic Rationale

The reaction proceeds via an initial lithiation step, where a strong base, typically n-butyllithium or s-butyllithium, deprotonates the most acidic proton on the aromatic ring. In the case of 1,2-methylenedioxybenzene, the protons ortho to the oxygen atoms are activated. The resulting aryllithium intermediate is then trapped with a trialkyl borate. Similar to the Grignard route, the subsequent acidic workup hydrolyzes the borate ester to the boronic acid. The stereospecificity of the borylation and subsequent 1,2-rearrangement are key features of this methodology.[15]

Caption: General workflow for the lithiation-borylation synthesis.

Detailed Experimental Protocol

Materials:

-

1,2-Methylenedioxybenzene (Sesamol)

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Lithiation:

-

A solution of 1,2-methylenedioxybenzene in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

n-Butyllithium is added dropwise to the solution, and the reaction mixture is stirred at this temperature for 2 hours.

-

-

Borylation:

-

Triisopropyl borate is added dropwise to the aryllithium solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the addition of 2M HCl.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

-

Purification:

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3,4-Methylenedioxyphenylboronic acid.

-

Advantages and Considerations

-

Functional Group Tolerance: The lithiation-borylation pathway can sometimes offer better functional group tolerance compared to the Grignard method.

-

Regioselectivity: The regioselectivity of the lithiation is directed by the existing substituents on the aromatic ring. For 1,2-methylenedioxybenzene, lithiation occurs preferentially at the position ortho to the ether linkages.

-

Strictly Anhydrous and Low-Temperature Conditions: Similar to the Grignard reaction, this method requires strictly anhydrous conditions and low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Purification and Characterization: Ensuring Product Integrity

The purity of 3,4-Methylenedioxyphenylboronic acid is critical for its successful application in subsequent reactions. The presence of impurities, such as the corresponding boroxine (a cyclic anhydride), can affect the stoichiometry and outcome of cross-coupling reactions.

Purification Techniques

-

Recrystallization: This is the most common and effective method for purifying crude 3,4-Methylenedioxyphenylboronic acid. A mixed solvent system, such as ethyl acetate/hexane or toluene, is often employed.

-

Aqueous Wash: Washing an ethereal solution of the crude product with a pH-controlled aqueous solution can help remove certain impurities. Some suggest an acidic wash followed by a basic wash to remove boronic acid byproducts.

-

Formation of Trifluoroborate Salts: Conversion of the boronic acid to its corresponding trifluoroborate salt (by treatment with KHF₂) can facilitate purification, as these salts are often more crystalline and can be easily separated from organic impurities. The boronic acid can then be regenerated by treatment with an acid.

Characterization Data

The identity and purity of the synthesized 3,4-Methylenedioxyphenylboronic acid should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the aromatic protons and the methylenedioxy protons. The boronic acid protons (B(OH)₂) may appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the phenyl ring and the methylenedioxy group. The carbon atom attached to the boron may not always be observed due to quadrupolar relaxation. |

| ¹¹B NMR | A characteristic chemical shift for the sp²-hybridized boron atom of the boronic acid. This technique is particularly useful for assessing the presence of boroxine impurities.[16][17][18] |

| Melting Point | A sharp melting point indicates high purity. The literature value is typically in the range of 224-229 °C.[2] |

| Mass Spectrometry | Provides the molecular weight of the compound, confirming its identity. |

Conclusion: A Versatile Reagent for Modern Synthesis

The synthesis of 3,4-Methylenedioxyphenylboronic acid is a well-established process that can be reliably achieved through either the Grignard reaction or the lithiation-borylation pathway. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. By understanding the underlying mechanisms and critical experimental parameters, scientists can efficiently produce this valuable reagent for a wide range of applications in drug discovery, materials science, and beyond. The continued development of synthetic methodologies for boronic acids will undoubtedly lead to further innovations in these fields.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]

-

YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

- Eureka | Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.

- Google Patents. (n.d.). CN104163825A - Improved methylboronic acid preparation method.

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Purdue University Graduate School. (2023, July 25). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

PubMed. (2014, October 21). Lithiation-borylation methodology and its application in synthesis. Retrieved from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Retrieved from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-(亚甲基二氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Methylenedioxyphenylboronic acid molecular weight and formula

Topic: 3,4-Methylenedioxyphenylboronic Acid: Physicochemical Characterization & Synthetic Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) serves as a critical organoboron building block in modern medicinal chemistry.[1][2] Distinguished by its electron-rich 1,3-benzodioxole core, this reagent is primarily utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the piperonyl moiety—a privileged pharmacophore found in numerous antiviral, anticancer, and insecticidal agents. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug discovery.

Physicochemical Specifications

The following data represents the core identity and physical parameters of the compound. Researchers should note that boronic acids exist in a dynamic equilibrium with their trimeric anhydride (boroxine) forms, which can slightly alter melting point observations depending on the degree of dehydration.

| Parameter | Technical Specification |

| IUPAC Name | (1,3-Benzodioxol-5-yl)boronic acid |

| Common Synonyms | 3,4-(Methylenedioxy)phenylboronic acid; Piperonylboronic acid |

| CAS Number | 94839-07-3 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

| Appearance | White to off-white/pale green crystalline powder |

| Melting Point | 224–229 °C (Lit.)[2][3] |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents |

| SMILES | OB(O)C1=CC=C(OCO2)C2=C1 |

| InChI Key | CMHPUBKZZPSUIQ-UHFFFAOYSA-N |

Synthetic Methodology: Lithium-Halogen Exchange[2][4]

While Grignard pathways are possible, the Lithium-Halogen exchange method is preferred for high-purity synthesis of 3,4-methylenedioxyphenylboronic acid to minimize Wurtz-type coupling side products.[2]

Mechanism & Pathway

The synthesis relies on the cryogenic lithiation of 4-bromo-1,2-methylenedioxybenzene. The electron-donating nature of the dioxy-ring stabilizes the aryl lithium intermediate, provided the temperature is strictly controlled to prevent scrambling.

Figure 1: Synthetic pathway via cryogenic lithiation and borate trapping.

Experimental Protocol

Safety Precaution: n-Butyllithium is pyrophoric.[2] All operations must be performed under an inert atmosphere (Ar or N₂) using anhydrous solvents.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and low-temperature thermometer. Flush with Argon.

-

Solvation: Charge the flask with 4-bromo-1,2-methylenedioxybenzene (10.0 g, 49.7 mmol) and anhydrous THF (100 mL) . Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Transfer n-BuLi (2.5 M in hexanes, 22 mL, 55 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Boron Trapping: Add trimethyl borate (6.2 g, 60 mmol) dropwise. The solution may become viscous.[2] Allow the reaction to warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with 10% HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot water or acetonitrile/water to yield the target boronic acid.[2]

Functional Applications: Suzuki-Miyaura Coupling[1][2][5]

The primary utility of 3,4-methylenedioxyphenylboronic acid is in the construction of biaryl scaffolds. The electron-rich nature of the benzodioxole ring makes this boronic acid a robust nucleophile in the transmetallation step.[2]

Mechanistic Cycle

The catalytic cycle involves three distinct stages: Oxidative Addition (rate-limiting for aryl chlorides), Transmetallation (activated by base), and Reductive Elimination.[4]

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the boronic acid nucleophile.

Strategic Implementation in Drug Discovery

-

Pharmacophore Installation: The piperonyl group is a metabolic "handle" often targeted by Cytochrome P450 enzymes.[2] Installing it via this boronic acid allows researchers to modulate metabolic stability and lipophilicity.[2]

-

Reactivity Profile: Due to the electron-donating oxygen atoms, this boronic acid is nucleophilic .[2] It couples efficiently with electron-deficient aryl halides (e.g., 4-nitro-bromobenzene) but may require highly active catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) when coupling with electron-rich or sterically hindered partners.[2]

Handling, Stability & Storage

Dehydration Equilibrium:

Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines .

Storage Recommendations:

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Keep container tightly sealed. While air-stable, long-term exposure to humidity can cause caking.[2]

-

Compatibility: Incompatible with strong oxidizing agents.[2]

References

-

PubChem. (n.d.).[2] 3,4-Methylenedioxyphenylboronic acid (Compound Summary).[1][2][3][5] National Library of Medicine.[2] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6] Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-(亚甲基二氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vsnchem.com [vsnchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,4-Methylenedioxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenylboronic acid, a key building block in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures.[1] Its utility in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for medicinal chemists and materials scientists alike.[1] However, the successful application of this versatile reagent is fundamentally governed by its solubility in various reaction media. This guide provides a comprehensive overview of the solubility characteristics of 3,4-Methylenedioxyphenylboronic acid, offering a blend of theoretical insights and practical methodologies to empower researchers in their experimental design and execution.

Physicochemical Properties of 3,4-Methylenedioxyphenylboronic Acid

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BO₄ | [1][2][3] |

| Molecular Weight | 165.94 g/mol | [1][2][3] |

| Appearance | White to green crystalline powder | [1] |

| Melting Point | 224-229 °C | [1][2] |

| CAS Number | 94839-07-3 | [1][2][3] |

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their physical properties and solubility.[4][5]

Predicting the Solubility Profile of 3,4-Methylenedioxyphenylboronic Acid

Aqueous Solubility

Phenylboronic acid exhibits limited water solubility, approximately 10 g/L at 20°C.[8] The introduction of substituents on the phenyl ring is known to affect aqueous solubility. For instance, the presence of isobutoxy, carboxyl, and trifluoromethyl groups tends to decrease water solubility compared to the unsubstituted phenylboronic acid.[9][10] The 3,4-methylenedioxy group, being a relatively nonpolar, hydrophobic moiety, is also expected to decrease the aqueous solubility of the parent boronic acid.

The boronic acid functional group is a weak Lewis acid and can participate in acid-base equilibria.[6] Therefore, the pH of the aqueous medium will significantly impact the solubility of 3,4-Methylenedioxyphenylboronic acid. In basic solutions, the boronic acid will be deprotonated to form the more polar and, consequently, more water-soluble boronate salt.

Solubility in Organic Solvents

Based on data for phenylboronic acid, which is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons, we can predict a similar trend for 3,4-Methylenedioxyphenylboronic acid.[4][5][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant. Phenylboronic acid is readily soluble in alcohols like methanol and ethanol.[8] The polar boronic acid group of 3,4-Methylenedioxyphenylboronic acid will interact favorably with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO): These solvents possess a significant dipole moment but do not have acidic protons. Phenylboronic acid displays high solubility in ketones like acetone and ethers like diethyl ether.[4][5][8] Therefore, 3,4-Methylenedioxyphenylboronic acid is expected to be readily soluble in these solvents. The use of THF in synthetic procedures involving this reagent further supports this prediction.[10]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Phenylboronic acid has moderate solubility in chloroform.[4][5] It is likely that 3,4-Methylenedioxyphenylboronic acid will also be moderately soluble in these solvents.

-

Aromatic Solvents (e.g., Toluene, Benzene): These are nonpolar solvents. While the phenyl ring of the boronic acid has an affinity for these solvents, the polar boronic acid group limits solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Phenylboronic acid has very low solubility in hydrocarbon solvents.[4][5] Due to the significant polarity of the boronic acid functional group, 3,4-Methylenedioxyphenylboronic acid is expected to be poorly soluble in these solvents.

Experimental Determination of Solubility

Given the lack of quantitative data, empirical determination of the solubility of 3,4-Methylenedioxyphenylboronic acid is crucial for process development and optimization. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility at a given temperature.

Caption: Step-by-step protocol for quantitative solubility determination.

Predicted and Analogous Solubility Data Summary

The following table summarizes the predicted solubility of 3,4-Methylenedioxyphenylboronic acid based on the behavior of phenylboronic acid and the principles of chemical structure and polarity.

| Solvent Class | Example Solvents | Predicted Solubility of 3,4-Methylenedioxyphenylboronic Acid | Known Solubility of Phenylboronic Acid |

| Aqueous | Water | Low (likely <10 g/L) | Limited (~10 g/L at 20°C)[8] |

| Polar Protic | Methanol, Ethanol | High | Readily Soluble[8] |

| Polar Aprotic | Acetone, THF, DMF | High | High in Acetone and Ethers[4][5] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate in Chloroform[4][5] |

| Aromatic | Toluene | Low to Moderate | Low |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Very Low in Hydrocarbons[4][5] |

Conclusion

While a definitive quantitative solubility profile of 3,4-Methylenedioxyphenylboronic acid across a wide range of solvents awaits empirical determination, a strong predictive framework can be established based on its chemical structure and the known properties of its parent compound, phenylboronic acid. The 3,4-methylenedioxy group is anticipated to decrease aqueous solubility while maintaining good solubility in polar organic solvents. For researchers and drug development professionals, the provided experimental protocols offer a clear path to generating the precise solubility data necessary for robust and reproducible synthetic methodologies.

References

- Grokipedia. Phenylboronic acid.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Chem-Impex. 3,4-(Methylenedioxy)phenylboronic acid.

- Sigma-Aldrich. 3,4-(Methylenedioxy)phenylboronic acid.

- Boron Molecular. 3,4-Methylenedioxyphenyl boronic acid.

- Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.

- SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- LibreTexts Chemistry. Solubility of Organic Compounds. (2023).

- Tokyo Chemical Industry. 3,4-(Methylenedioxy)phenylboronic Acid.

- Chemicalbook. 3,4-METHYLENEDIOXYPHENYLBORONIC ACID, PINACOL ESTER.

- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- SciSpace.

- Fisher Scientific. 3,4-(Methylenedioxy)benzeneboronic acid, 98%.

- AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet.

- ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.

- VSNCHEM. 3,4-Methylenedioxyphenylboronic acid.

- Phenomenex. Solvent Miscibility Table.

- Phenomenex. SOLVENT MISCIBILITY TABLE.

- Vapourtec. Solvent Miscibility Chart.

- Reddit. What solvents are DMSO/DMF miscible with?. (2019).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-(亚甲基二氧基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. csustan.edu [csustan.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. semanticscholar.org [semanticscholar.org]

The Dichotomy of a Moiety: A Technical Guide to the Synthetic Nature of 3,4-Methylenedioxyphenylboronic Acid and the Natural Splendor of its Constituent Parts

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the fascinating intersection of synthetic chemistry and natural products, centered around the query of 3,4-Methylenedioxyphenylboronic acid. While this specific boronic acid derivative is a valuable synthetic tool, it is not a known naturally occurring molecule. This document, therefore, provides a comprehensive exploration of the natural world's offerings concerning its two key structural components: the 3,4-methylenedioxyphenyl (MDP) moiety and organoboron compounds. By dissecting the natural occurrence, biosynthesis, and biological significance of these individual parts, this guide offers researchers a nuanced understanding of the chemical landscape from which synthetic reagents like 3,4-Methylenedioxyphenylboronic acid are inspired and within which their biological effects may be contextualized.

Introduction: A Tale of Two Moieties

The allure of natural products in drug discovery is undeniable, providing intricate scaffolds and potent biological activities that have inspired countless synthetic endeavors. The structure of 3,4-Methylenedioxyphenylboronic acid presents a compelling case study at the interface of natural product chemistry and synthetic utility. It comprises two distinct and significant chemical entities:

-

The 3,4-Methylenedioxyphenyl (MDP) group: A bicyclic functional group prevalent in a vast array of plant secondary metabolites, often imparting significant biological activity.

-

The boronic acid functional group: A carbon-bound boron dihydroxide, a feature once considered rare in nature but now recognized in a growing number of complex microbial natural products.

This guide will first unequivocally establish the synthetic origin of 3,4-Methylenedioxyphenylboronic acid, a versatile reagent in modern organic chemistry. Subsequently, it will delve into the rich natural history of its constituent parts, providing an in-depth exploration of the natural products chemistry of the MDP moiety and naturally occurring organoboron compounds.

3,4-Methylenedioxyphenylboronic Acid: A Synthetic Workhorse

3,4-Methylenedioxyphenylboronic acid is a commercially available and widely utilized reagent in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The electron-donating nature of the methylenedioxy group can influence the reactivity of the boronic acid, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. To date, there is no scientific literature reporting the isolation of 3,4-Methylenedioxyphenylboronic acid from a natural source. Its existence is a testament to the ingenuity of synthetic chemists in creating tools to construct novel molecular architectures.

The 3,4-Methylenedioxyphenyl Moiety in Nature's Arsenal

The 3,4-methylenedioxyphenyl group, also known as the piperonyl group, is a hallmark of many plant-derived natural products, particularly lignans and alkaloids. These compounds are biosynthesized through the intricate phenylpropanoid pathway.

Biosynthesis of the 3,4-Methylenedioxyphenyl Group

The formation of the methylenedioxy bridge is a key enzymatic step in the biosynthesis of these natural products. It is generally accepted that the pathway proceeds from phenylalanine, a primary amino acid, through a series of enzymatic transformations to generate substituted cinnamic acids. These precursors then undergo further modifications, including hydroxylation and methoxylation, to form a catechol intermediate (a 3,4-dihydroxyphenyl group). The crucial methylenedioxy bridge is then formed by the action of a cytochrome P450-dependent enzyme, which catalyzes the cyclization of a methoxy and a hydroxyl group.

Biological Activity & Synthetic Utility of 3,4-Methylenedioxyphenylboronic Acid

This guide serves as an advanced technical resource for researchers utilizing 3,4-Methylenedioxyphenylboronic acid (CAS 94839-07-3). It moves beyond basic catalog data to explore the compound's critical role in installing the "privileged" 1,3-benzodioxole pharmacophore and its direct utility in chemical biology.

Technical Guide | Medicinal Chemistry & Chemical Biology

Executive Summary: The Gateway to Benzodioxole Bioactivity

3,4-Methylenedioxyphenylboronic acid is not merely a reagent; it is the primary synthetic gateway to the 1,3-benzodioxole (methylenedioxyphenyl) moiety, a pharmacophore ubiquitously found in high-value therapeutics (e.g., Tadalafil, Paroxetine, and various anticancer agents).

While the boronic acid itself exhibits reversible covalent interactions with diols and serine proteases (characteristic of the boron atom), its dominant biological relevance lies in its ability to transfer the benzodioxole ring into complex scaffolds via Suzuki-Miyaura cross-coupling . This ring system acts as a bioisostere for catechol, improving metabolic stability while retaining hydrogen-bond acceptor capabilities.

Chemical Profile & Reactivity

Structural Properties

The compound features a planar boronic acid group attached to the C5 position of a 1,3-benzodioxole ring.[1] The electron-donating nature of the dioxy-ring makes the aryl group nucleophilic, facilitating transmetallation in catalytic cycles but also increasing susceptibility to protodeboronation under acidic conditions.

| Property | Specification |

| CAS Number | 94839-07-3 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

| pKa (Boronic Acid) | ~8.8 (Ionizes to boronate anion at physiological pH) |

| Key Reactivity | Suzuki-Miyaura Coupling, Petasis Reaction, Chan-Lam Coupling |

| Storage | Hygroscopic; store at 2-8°C under inert gas to prevent anhydride formation (boroxine). |

Mechanistic Role: The Suzuki Cycle

The primary utility of this compound is the delivery of the aryl ring to a palladium center. The cycle proceeds through three distinct stages: Oxidative Addition, Transmetallation (the rate-determining step involving this boronic acid), and Reductive Elimination.

Figure 1: The catalytic cycle of Suzuki-Miyaura coupling, highlighting the entry point of 3,4-Methylenedioxyphenylboronic acid during the transmetallation step.

The Pharmacophore: 1,3-Benzodioxole in Drug Design

Why use this specific boronic acid? The 1,3-benzodioxole motif it introduces is a "Privileged Structure" in medicinal chemistry.

-

Metabolic Stability: Unlike a catechol (1,2-dihydroxybenzene), the methylenedioxy bridge blocks rapid glucuronidation and sulfation, extending the half-life of the drug.

-

CYP450 Interaction: The methylene carbon can be oxidized by Cytochrome P450 enzymes to form a carbene intermediate, which coordinates to the heme iron. This mechanism is often exploited to create mechanism-based inhibitors (suicide substrates) of CYP enzymes, or to modulate the metabolism of co-administered drugs (e.g., Ritonavir-like effects).

-

Conformational Constraint: The ring fusion locks the oxygen atoms in a coplanar orientation, maximizing overlap with specific receptor pockets (e.g., PDE5 active site in Tadalafil).

Case Study: Synthesis of Oncostatin M Inhibitor (SMI-10)

A definitive example of this boronic acid's utility is the synthesis of SMI-10 , a potent inhibitor of Oncostatin M (a cytokine implicated in breast cancer metastasis). The benzodioxole ring is critical for hydrophobic interactions within the receptor binding groove.

Reaction Scheme

The synthesis utilizes a Suzuki coupling to attach the benzodioxole ring to a central furan scaffold.

Figure 2: Synthetic workflow for the Oncostatin M inhibitor, showcasing the installation of the pharmacophore.

Validated Protocol (Self-Validating)

Objective: Synthesis of 4,5-bis(1,3-benzodioxol-5-yl)furan-2-carbaldehyde.

-

Setup: In a flame-dried round-bottom flask, dissolve 4,5-dibromo-2-furfural (1.0 eq) and 3,4-methylenedioxyphenylboronic acid (2.5 eq) in anhydrous DMF (0.1 M concentration).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and Cesium Carbonate (Cs₂CO₃) (3.0 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ here to minimize protodeboronation of the electron-rich boronic acid.

-

Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen presence will cause homocoupling of the boronic acid, visible as a new spot on TLC.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The boronic acid spot (polar, stays near baseline) should disappear, and a highly fluorescent product spot should appear.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel.

Direct Biological Interactions (Chemical Biology)

Beyond synthesis, the boronic acid functionality allows for direct biological probing.

Reversible Covalent Binding (Sugar Sensing)

Boronic acids form reversible cyclic esters with cis-1,2-diols and 1,3-diols, which are abundant on the cell surface of bacteria (peptidoglycan) and in ribose sugars.

-

Mechanism: In aqueous media, the boronic acid exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form. The anionic form binds diols with high affinity.

-

Application: 3,4-Methylenedioxyphenylboronic acid can be conjugated to fluorophores.[2] Upon binding a sugar (e.g., glucose or sialic acid), the "Peterson effect" or Photoinduced Electron Transfer (PET) is modulated, resulting in a fluorescence change.

Serine Protease Inhibition (Fragment-Based Discovery)

Boronic acids are transition-state analogues for serine proteases. The boron atom accepts the hydroxyl lone pair from the active site serine (e.g., Ser-195 in Chymotrypsin), forming a tetrahedral adduct that mimics the enzymatic transition state.

-

Relevance: While 3,4-methylenedioxyphenylboronic acid is a simple fragment, it serves as a "warhead" in Fragment-Based Drug Discovery (FBDD). The benzodioxole ring provides a secondary interaction (hydrophobic fit) in the S1 specificity pocket, enhancing potency compared to a bare phenylboronic acid.

References

-

Synthesis of Oncostatin M Inhibitors: Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. National Institutes of Health (NIH).

-

Boronic Acid Medicinal Chemistry: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

-

Suzuki Coupling Scope: Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Omega.

-

Benzodioxole Pharmacophore: Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ChemicalBook.

-

Tadalafil Synthesis Context: Process for the preparation of tadalafil.[1][3][4][5][6] US Patent 8871932B2.

Sources

A Technical Guide to the Evolving Landscape of 3,4-Methylenedioxyphenylboronic Acid Derivatives: From Synthetic Cornerstones to Therapeutic Agents

Abstract

The 3,4-methylenedioxyphenyl moiety, a structural motif prevalent in numerous natural products and pharmacologically active compounds, imparts unique electronic and steric properties when integrated into a boronic acid framework. This guide provides an in-depth exploration of 3,4-Methylenedioxyphenylboronic acid (MDPBA) and its novel derivatives, moving beyond their foundational role in organic synthesis to uncover their burgeoning potential in medicinal chemistry, advanced sensor technology, and materials science. We will dissect the key chemical attributes that underpin their versatility, present detailed experimental protocols for their application, and synthesize data to illuminate future research and development trajectories for researchers, chemists, and drug development professionals.

Core Principles: The Chemical Versatility of the MDPBA Scaffold

Boronic acids, characterized by a C-B(OH)₂ functional group, are Lewis acids due to the empty p-orbital on the boron atom.[1] This fundamental property governs their reactivity and utility. The 3,4-methylenedioxyphenyl scaffold introduces specific modulations to this core reactivity. The methylenedioxy bridge acts as an electron-donating group, influencing the reactivity of the aromatic ring and the boronic acid moiety. This unique combination makes MDPBA and its derivatives exceptionally valuable tools in modern chemistry.[2]

Their utility can be distilled into three primary mechanistic pillars:

-

Palladium-Catalyzed Cross-Coupling: As stable, easily handled, and generally low-toxicity organoboron reagents, they are premier partners in Suzuki-Miyaura cross-coupling reactions for forming C-C bonds.[3][4]

-

Reversible Covalent Bonding with Diols: The boronic acid group can form stable, reversible cyclic esters with 1,2- and 1-3-diols, a feature critical for sensor applications and bioconjugation.[2][5]

-

Enzyme Inhibition: The electrophilic boron atom can form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in the active sites of enzymes, making these compounds potent enzyme inhibitors.[6]

Caption: Core structure and key functional regions of MDPBA.

Application in Modern Organic Synthesis

The primary and most established application of MDPBA derivatives is in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as one of the most powerful methods for forging carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[4][7] MDPBA is an exemplary coupling partner due to its high stability, ease of handling, and favorable toxicological profile compared to alternatives like organotin compounds used in Stille couplings.[2][7] The reaction's robustness allows for a wide tolerance of functional groups on both coupling partners.

The causality behind its effectiveness lies in a well-defined catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium center.[8]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 3,4-Methylenedioxyphenylboronic Acid

Part 1: Executive Summary & Mechanistic Grounding

The Scaffold Significance

The 3,4-methylenedioxyphenyl (1,3-benzodioxole) moiety is a "privileged structure" in medicinal chemistry, featured prominently in therapeutics like Tadalafil (Cialis), Paroxetine (Paxil), and antitumor Podophyllotoxin analogs. Its metabolic stability (often inhibiting CYP450 isoforms) and specific lipophilicity profile make it a critical target for late-stage functionalization.

The Mechanistic Paradox

3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) presents a specific challenge in Suzuki coupling defined as the Electron-Rich Paradox :

-

Fast Transmetallation: The electron-donating nature of the dioxy-ring increases nucleophilicity, theoretically accelerating transmetallation to the Pd(II) center.

-

Protodeboronation Risk: This same electron density makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of water and high heat. This side reaction yields 1,3-benzodioxole (deboronated byproduct), often indistinguishable by TLC from the starting material but distinguishable by GC/MS or NMR.

Key Directive: Success relies on balancing activation (base strength) with stabilization (preventing hydrolysis).

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the standard catalytic cycle alongside the critical "off-ramp" failure mode (Protodeboronation) that must be mitigated.

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and the destructive protodeboronation pathway common in electron-rich boronic acids.

Part 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Scalable)

Best for: Aryl bromides/iodides, non-sensitive substrates, and scale-up.

Rationale: This protocol uses a biphasic system with a robust catalyst (Pd(dppf)Cl2) that resists deactivation by oxygen or water.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |

| Substrate | Aryl Halide (Br/I) | 1.0 | Avoid aryl chlorides unless activated. |

| Coupling Partner | 3,4-Methylenedioxyphenylboronic acid | 1.2 - 1.5 | Excess required to account for minor deboronation. |

| Catalyst | Pd(dppf)Cl2[4]·DCM | 0.03 (3 mol%) | Ferrocenyl ligand prevents Pd precipitation. |

| Base | K2CO3 (2M Aqueous) | 3.0 | High concentration drives equilibrium. |

| Solvent | Toluene / Ethanol | 4:1 Ratio | Ethanol is crucial for boronic acid solubility. |

Step-by-Step:

-

Charge: In a reaction vial, add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and Pd(dppf)Cl2 (0.03 mmol).

-

Solvent: Add Toluene (4 mL) and Ethanol (1 mL).

-

Degas (Critical): Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.[3]

-

Activate: Add 2M K2CO3 (1.5 mL) via syringe.

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Validation (In-Process): Spot TLC. The product often exhibits a distinct blue/purple fluorescence under UV (254/365 nm) characteristic of extended methylenedioxy conjugation.

-

Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over Na2SO4.

Protocol B: The "Anhydrous" Method (For Difficult Substrates)

Best for: Substrates prone to hydrolysis, sterically hindered partners, or if Protocol A yields <50%.

Rationale: Eliminating water prevents protodeboronation. Using SPhos (Buchwald ligand) creates a highly active catalyst system for electron-rich couplings.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |

| Catalyst | Pd(OAc)2 | 0.02 (2 mol%) | Pre-catalyst. |

| Ligand | SPhos | 0.04 (4 mol%) | Electron-rich ligand boosts oxidative addition. |

| Base | K3PO4 (Finely ground, Anhydrous) | 2.0 | Mild, anhydrous base. |

| Solvent | Anhydrous 1,4-Dioxane or THF | N/A | Must be dry. |

Step-by-Step:

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)2 and SPhos in Dioxane (1 mL) under inert atmosphere at RT for 10 mins (Solution turns yellow/orange).

-

Addition: Add Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and solid K3PO4 (2.0 mmol).

-

Dilution: Add remaining Dioxane (4 mL).

-

Heat: Heat to 100°C for 2–6 hours.

-

Filtration: Filter hot through a Celite pad (anhydrous phosphate salts can clog; hot filtration helps).

Part 4: Troubleshooting & Optimization Matrix

Use this decision tree to diagnose failures.

Figure 2: Diagnostic logic for troubleshooting common Suzuki coupling failures with electron-rich boronic acids.

Quantitative Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Formation of 1,3-benzodioxole | Protodeboronation due to water/high pH. | Switch to Protocol B (Anhydrous K3PO4). |

| Formation of Ar-Ar dimer | Homocoupling (Oxidative). | Rigorous degassing; Ensure Boronic acid is added after degassing if possible. |

| Black Precipitate (Pd Black) | Ligand dissociation/Catalyst death. | Add TBAB (1.0 eq) to stabilize Pd nanoparticles; Switch to Pd(dppf)Cl2. |

| Stalled Conversion (~50%) | Catalyst poisoning or boronic acid consumption. | Add a second portion of Boronic Acid (0.5 eq) and Catalyst (1 mol%) after 4 hours. |

Part 5: References & Authority[8]

-

Substrate Properties & Stability:

-

Protodeboronation Mechanisms:

-

Catalyst Selection (SPhos):

-

General Suzuki Protocols:

-

Green Chemistry Variations:

-

Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations."[5] Chemical Reviews. Context for aqueous/TBAB conditions.

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Protodeboronation [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. 94839-07-3 Cas No. | 1,3-Benzodioxole-5-boronic acid | Apollo [store.apolloscientific.co.uk]

- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Suzuki-Miyaura Coupling Protocol for 3,4-Methylenedioxyphenylboronic Acid

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3,4-methylenedioxyphenylboronic acid (CAS: 94839-07-3). While this reagent is a robust building block for introducing the benzodioxole moiety—a pharmacophore found in drugs like Tadalafil and various anti-inflammatory agents—it presents specific reactivity nuances.

The electron-rich nature of the 1,3-benzodioxole ring facilitates rapid transmetallation but simultaneously increases the susceptibility to protodeboronation under prolonged heating in aqueous basic media. Furthermore, the acetal functionality requires careful pH management during workup to prevent acid-catalyzed hydrolysis. This guide provides a "Workhorse" protocol for standard applications and an "Advanced" protocol for sterically hindered substrates, ensuring high fidelity in biaryl bond formation.

Chemical Profile & Critical Parameters[1][2][3][4]

| Parameter | Specification | Practical Implication |

| Reagent | 3,4-Methylenedioxyphenylboronic acid | Electron-rich nucleophile. |

| MW | 165.94 g/mol | Calculate stoichiometry carefully; often used in 1.1–1.5 equiv excess. |

| Stability | Air-stable solid | Store cool. Prone to dehydration to boroxine (anhydride) over time; does not affect reactivity but impacts weighing accuracy. |

| Acid Sensitivity | High (Acetal linkage) | CRITICAL: Avoid strong mineral acids (pH < 1) during workup to preserve the dioxole ring. |

| Electronic Effect | Electron-Donating (+M) | Accelerates transmetallation; stabilizes cationic Pd intermediates; increases risk of protodeboronation. |

Mechanistic Insight

The success of this coupling relies on balancing the Transmetallation and Protodeboronation pathways.

-

Oxidative Addition: The rate-limiting step for aryl chlorides. The electron-rich boronic acid does not influence this, but the choice of ligand (e.g., SPhos, dppf) is critical for the aryl halide partner.

-

Transmetallation: The electron-donating methylenedioxy group makes the boronate "ate" complex highly nucleophilic, facilitating rapid transfer to the Palladium(II) center.

-

Protodeboronation (Side Reaction): In the presence of water and base at high temperatures (>80°C), the C-B bond can undergo hydrolytic cleavage, yielding 1,3-benzodioxole (deboronated byproduct). This is the primary yield-limiting factor.

Figure 1: Catalytic cycle highlighting the critical Transmetallation step and the competing Protodeboronation pathway.

Protocol A: The "Workhorse" Method (Standard)

Best for: Aryl bromides, iodides, and activated aryl triflates. Scale: 1 mmol to 50 mmol.

Reagents

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Why: Robust, air-stable, resists dechelation.

-

-

Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial (or round-bottom flask) with the Aryl Bromide (1.0 mmol), Boronic Acid (199 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

-

Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Add 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol). The mixture will become biphasic.

-

Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).

-

Note: Do not exceed 90°C to minimize protodeboronation.

-

-

Monitoring: Monitor by HPLC/TLC at 2 hours. Most reactions are complete within 4-6 hours.

-

Workup (Crucial):

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Advanced Method (Sterically Hindered/Deactivated)

Best for: Aryl chlorides, ortho-substituted partners, or electron-rich aryl halides.

Reagents

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

-

Why: SPhos creates a highly active, bulky, electron-rich Pd species that facilitates oxidative addition of chlorides and stabilizes the intermediate against protodeboronation.

-

-

Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio) or n-Butanol.

Procedure Modifications

-

Pre-complexation: It is best to stir Pd₂(dba)₃ and SPhos in the solvent for 10 minutes under Argon before adding substrates. This ensures formation of the active L-Pd(0) species.

-

Temperature: This system allows heating up to 100°C if necessary, as the rapid coupling rate of SPhos often outcompetes the side reactions.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Protodeboronation | Formation of 1,3-benzodioxole (M-H) | Hydrolysis of C-B bond due to high pH/Temp. | 1. Lower Temp to 60-70°C.2. Switch base to mild CsF or KF .3. Use anhydrous conditions (Dioxane/DMF with suspended K₃PO₄). |

| Homocoupling | Formation of symmetric biaryl (Ar-Ar) | Oxygen presence or Pd(II) reduction issues. | 1. Rigorous degassing (sparge Argon 15 mins).2. Switch solvent to Ethanol/Toluene. |

| Low Conversion | Starting material remains | Catalyst deactivation or poor oxidative addition. | 1. Switch to Protocol B (SPhos or XPhos).2. Increase catalyst loading to 5-10 mol%. |

| Acetal Cleavage | Product decomposes during workup | Acidic hydrolysis of the dioxole ring. | NEVER use HCl or H₂SO₄ for pH adjustment. Use NH₄Cl or phosphate buffer (pH 7). |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical decision point and acid-free quench.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Technical Application Note: Optimized Chan-Lam Coupling of 3,4-Methylenedioxyphenylboronic Acid

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the Chan-Lam cross-coupling of 3,4-Methylenedioxyphenylboronic acid (1,3-benzodioxol-5-ylboronic acid).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,4-Methylenedioxyphenylboronic acid features an electron-rich 1,3-benzodioxole core. In oxidative copper-catalyzed coupling (Chan-Lam), the electron-donating nature of the methylenedioxy group significantly influences reactivity:

-

Enhanced Nucleophilicity: The C–B bond is more nucleophilic than in phenylboronic acid, facilitating the transmetallation step to Copper(II).

-

Protodeboronation Risk: The electron-rich aromatic ring is susceptible to protonolysis (protodeboronation), the primary failure mode of this reaction.

-

Oxidative Sensitivity: The substrate is prone to homocoupling or oxidative degradation if the oxidant (typically

) concentration is uncontrolled.

This guide prioritizes mild, room-temperature conditions to mitigate protodeboronation while maximizing cross-coupling efficiency.

Mechanistic Logic & Critical Parameters

The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. Unlike Palladium-catalyzed couplings (Suzuki), the oxidative addition step is replaced by transmetallation onto an electrophilic Cu(II) species.

The Catalytic Cycle (Visualized)

Figure 1: The Cu(II)/Cu(III) catalytic cycle.[1][2] For 3,4-methylenedioxyphenylboronic acid, the Transmetallation step is rapid, but the resulting intermediate is sensitive.

Key Reaction Parameters

| Parameter | Recommendation | Rationale |

| Copper Source | Cu(OAc)₂ (Anhydrous) | Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred to reduce proton sources. |

| Solvent | DCM (Dichloromethane) | Non-coordinating; high oxygen solubility facilitates the oxidation step. |

| Base | Pyridine (2.0 equiv) | Ligand and base; stabilizes Cu-intermediates and neutralizes acetic acid byproduct. |

| Atmosphere | Dry Air (Drying tube) | Pure |

| Additives | 4Å Molecular Sieves | CRITICAL. Removes water generated during boroxine formation/coupling, preventing protodeboronation. |

Experimental Protocols

Method A: N-Arylation (Primary Amines/Anilines)

Best for: Anilines, aliphatic amines, and sulfonamides.

Reagents:

-

Substrate: Amine (1.0 mmol)

-

Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (2.0 mmol, 2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 mmol, 1.0 equiv) [Note: Stoichiometric Cu is most reliable for library synthesis]

-

Base: Pyridine (2.0 mmol, 2.0 equiv)

-

Solvent: DCM (anhydrous, 10 mL)

Protocol:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under nitrogen.

-

Charging: Add Cu(OAc)₂ (181 mg, 1.0 mmol), 3,4-Methylenedioxyphenylboronic acid (332 mg, 2.0 mmol), and activated 4Å molecular sieves (~200 mg).

-

Solvation: Add anhydrous DCM (10 mL) and Pyridine (161 µL, 2.0 mmol). Stir for 5 minutes. The solution should appear blue/green.

-

Substrate Addition: Add the amine (1.0 mmol).

-

Reaction: Attach a drying tube (packed with CaCl₂ or Drierite) to the flask. Stir vigorously at Room Temperature (20-25°C) open to the air (via the drying tube).

-

Tip: Do not seal the flask; oxygen is required for the catalytic turnover (if using catalytic loading) or re-oxidation.

-

-

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 12–24 hours.

-

Target: Disappearance of amine.

-

-

Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Method B: O-Arylation (Phenols)

Best for: Phenols.[3][4][5][6][7] Note: O-arylation is more challenging than N-arylation due to the lower nucleophilicity of phenols.

Reagents:

-

Substrate: Phenol (1.0 mmol)

-

Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (2.0 mmol)

-

Catalyst: Cu(OAc)₂ (1.0 mmol)

-

Base: Triethylamine (TEA) (3.0 mmol) [TEA often outperforms pyridine for phenols]

-

Solvent: DCM (10 mL)

-

Additive: 4Å Molecular Sieves (500 mg)

Protocol:

-

Setup: Prepare a 25 mL flask with activated 4Å molecular sieves (500 mg).

-

Why? Water is a competitive nucleophile. If water is present, you will generate phenol byproducts (hydrolysis of the boronic acid) rather than the ether.

-

-

Charging: Add Phenol (1.0 mmol), Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

-

Initiation: Add DCM followed by TEA (3.0 mmol).

-

Reaction: Stir at Room Temperature under an air atmosphere (drying tube).

-

Timeframe: These reactions are slower (24–48 hours). If conversion is <50% after 24h, gently warm to 35°C (refluxing DCM).

Troubleshooting & Optimization Matrix

Use the following decision tree to optimize conditions if the standard protocols fail.

Figure 2: Troubleshooting decision tree for Chan-Lam coupling optimization.

Critical Failure Modes for 3,4-Methylenedioxyphenylboronic Acid

-

Protodeboronation (Formation of 1,3-benzodioxole):

-

Cause: Presence of moisture or acidic protons.

-

Fix: Ensure solvent is anhydrous. Increase loading of Molecular Sieves. Switch base to TEA to buffer protons more effectively.

-

-

Homocoupling (Formation of Bis-1,3-benzodioxole):

References

-

Chan, D. M. T., et al. (1998).[7] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[7] Tetrahedron Letters, 39(19), 2933–2936.[7]

-

Evans, D. A., et al. (1998).[7] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2942.[7]

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

-

Qiao, J. X., & Lam, P. Y. S. (2011).[7] "Recent Advances in Chan–Lam Coupling Reaction: Copper-Promoted C–Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.

Sources

- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: 3,4-Methylenedioxyphenylboronic Acid as a Privileged Building Block in Natural Product Synthesis

Topic: 3,4-Methylenedioxyphenylboronic Acid in the Synthesis of Natural Products Content Type: Detailed Application Note & Protocol Guide

Introduction: The "Sesamol" Motif in Drug Discovery

3,4-Methylenedioxyphenylboronic acid (MDPBA) is the boronic acid derivative of the 1,3-benzodioxole (methylenedioxybenzene) moiety. This structural motif is pharmacologically "privileged," appearing frequently in bioactive natural products such as Amaryllidaceae alkaloids (e.g., Lycorine, Pancratistatin), Lignans (e.g., Podophyllotoxin), and Isoquinoline alkaloids (e.g., Berberine analogs).

For the synthetic chemist, MDPBA serves as the most efficient nucleophilic vector to install this moiety via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Copper-mediated oxidative coupling (Chan-Lam). However, its electron-rich nature presents specific stability challenges—namely protodeboronation —that require tailored experimental protocols.

Key Chemical Properties

| Property | Specification |

| CAS Number | 94839-07-3 |

| Molecular Weight | 165.94 g/mol |

| Electronic Character | Electron-rich (Donor) |

| Primary Instability | Protodeboronation (C-B bond hydrolysis) under aqueous/basic conditions |

| Diagnostic NMR |

Mechanistic Insight & Strategic Logic

The Electronic Paradox

The methylenedioxy group is strongly electron-donating. This increases the nucleophilicity of the aryl ring, theoretically accelerating the transmetallation step in the Suzuki catalytic cycle. However, this same electron density makes the C-B bond susceptible to protonolysis (protodeboronation), particularly in the presence of water and base.

-

Causality: High electron density

Protonation of the ipso-carbon -

Solution: Protocols must prioritize anhydrous conditions or mild bases (e.g., K

PO

Strategic Insertion Map

The following diagram illustrates how MDPBA feeds into major natural product classes via distinct reaction pathways.

Figure 1: Strategic insertion of MDPBA into diverse natural product scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Biaryl Core via Suzuki-Miyaura Coupling

Application: Synthesis of the core skeleton for Lycoricidine or Pancratistatin analogs. Challenge: Preventing protodeboronation of the electron-rich boronic acid while coupling with sterically hindered halides.

Reagents & Stoichiometry[1][2][3]

-

Aryl Halide (Electrophile): 1.0 equiv (e.g., a brominated cyclohexenol derivative)

-

MDPBA (Nucleophile): 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl

·CH-

Why: The bidentate ferrocene ligand prevents Pd precipitation and handles the electron-rich transmetallation species well.

-

-

Base: K

PO -

Solvent: 1,4-Dioxane/Water (9:1) or Toluene/EtOH (anhydrous if hydrolysis is observed).

Step-by-Step Methodology

-

Degassing (Critical): Charge a reaction vial with the aryl halide, MDPBA, and base. Cap with a septum. Evacuate and backfill with Argon (3 cycles).

-

Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

-

Solvent Addition: Add degassed solvent via syringe.

-

Catalyst Addition: Quickly remove the septum to add the Pd catalyst (solid) under a positive stream of Argon, or add as a stock solution.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Monitoring: Monitor by TLC. Look for the disappearance of the aryl halide.

-

Self-Validation: If the aryl halide persists but MDPBA disappears, protodeboronation has occurred. Action: Switch to anhydrous THF with CsF as the base activator.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography.

Protocol B: N-Arylation via Chan-Lam Coupling

Application: Installing the methylenedioxyphenyl group onto a nitrogen heterocycle (e.g., tetrahydroisoquinoline).

Mechanism: Oxidative coupling using Cu(II).[4] Unlike Suzuki, this requires an oxidant (O

Reagents & Stoichiometry[1][2][3]

-

Amine Substrate: 1.0 equiv

-

MDPBA: 2.0 equiv (Excess is required due to slower kinetics compared to Suzuki)

-

Catalyst: Cu(OAc)

(1.0 equiv for high-value synthesis; 10-20 mol% for scale-up) -

Base: Pyridine (2.0 equiv) or Et

N -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Additives: 4Å Molecular Sieves (Activated)

-

Why: Removes water generated during the reaction, driving equilibrium and preventing boronic acid hydrolysis.

-

Step-by-Step Methodology

-

Setup: In a flame-dried flask, combine the amine, MDPBA, Cu(OAc)

, and activated molecular sieves. -

Atmosphere: The reaction does not require inert atmosphere. It requires oxygen. Attach a drying tube or leave open to air (if ambient humidity is low). For faster rates, use an O

balloon. -

Initiation: Add the solvent and base (Pyridine). The solution typically turns a deep blue/green (characteristic of Cu(II)-amine species).

-

Agitation: Stir vigorously at Room Temperature (25 °C) for 12–24 hours.

-

Note: Heating is rarely necessary and may promote decomposition.

-

-

Self-Validating Endpoint: The reaction mixture often changes color (e.g., to brown/black) as Cu(II) is consumed/precipitated. TLC should show a new spot with UV activity (due to the added aryl ring) differing from the starting amine.

-

Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine and copper salts) or aqueous NH

OH (if the product is acid-sensitive).

Troubleshooting & Optimization Guide

The "Protodeboronation" Trap

The most common failure mode with MDPBA is the cleavage of the C-B bond before coupling occurs.

| Observation | Diagnosis | Corrective Action |

| TLC: Boronic acid spot disappears, starting material remains. | Hydrolysis of MDPBA. | 1. Increase MDPBA equivalents (to 2.0).2. Switch to anhydrous conditions (DME/CsF).3. Use a milder base (K |